Cas no 3822-99-9 (6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide)

6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide is a specialized sulfonamide derivative featuring a chloro-substituted isoindole dione core with a cyclohexyl moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a key intermediate or active ingredient. The presence of the sulfonamide group enhances its binding affinity to biological targets, while the chloro and cyclohexyl substituents contribute to its stability and lipophilicity. Its well-defined structure allows for precise modifications, making it valuable in the synthesis of novel therapeutic or pesticidal agents. The compound is typically characterized by high purity and consistent performance in synthetic applications.
6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide structure
3822-99-9 structure
Product Name:6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide
CAS No:3822-99-9
MF:C14H15ClN2O4S
MW:342.797901391983
CID:314532
PubChem ID:77444
Update Time:2025-10-29

6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Isoindole-5-sulfonamide,6-chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-
    • 6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide
    • 6-chloro-2-cyclohexyl-1,3-dioxoisoindole-5-sulfonamide
    • 6-chloro-2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide
    • 6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide
    • NS00030364
    • 3822-99-9
    • EINECS 223-319-9
    • AKOS027447846
    • 6-chloro-2-cyclohexyl-1,3-dioxoisoindoline-5-sulfonamide
    • DTXSID10191599
    • Inchi: 1S/C14H15ClN2O4S/c15-11-6-9-10(7-12(11)22(16,20)21)14(19)17(13(9)18)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,16,20,21)
    • InChI Key: TXIGQWQDDHQHSS-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC2=C(C=1)C(N(C2=O)C1CCCCC1)=O)S(N)(=O)=O

Computed Properties

  • Exact Mass: 342.04425
  • Monoisotopic Mass: 342.044
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 582
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 106A^2
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.533
  • Boiling Point: 570.6°Cat760mmHg
  • Flash Point: 298.9°C
  • Refractive Index: 1.645
  • PSA: 97.54

6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C366015-25mg
6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide
3822-99-9
25mg
$ 161.00 2023-09-08
TRC
C366015-100mg
6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide
3822-99-9
100mg
$ 523.00 2023-09-08
TRC
C366015-500mg
6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide
3822-99-9
500mg
$ 1909.00 2023-09-08

Additional information on 6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide

6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide: A Comprehensive Overview

The compound with CAS No 3822-99-9, known as 6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a sulfonamide group and a cyclohexyl substituent, making it a promising candidate for various applications in drug discovery and materials science.

Chemical Structure and Properties

The molecular structure of 6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide is quite complex. It features an isoindole ring system with a chloro substituent at the 6-position and a cyclohexyl group attached at the 2-position. The sulfonamide group at the 5-position further enhances the compound's functional versatility. Recent studies have shown that this structure confers the molecule with unique electronic properties and high stability under various chemical conditions.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the isoindole core. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing both time and cost. The characterization of this compound is often carried out using techniques such as NMR spectroscopy and mass spectrometry. These methods have provided detailed insights into its molecular conformation and reactivity.

Applications in Drug Discovery

One of the most promising applications of 6-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-sulfonamide lies in its potential as a lead compound for drug development. Studies have demonstrated that this compound exhibits significant bioactivity against various disease targets. For instance, recent research has highlighted its potential as an inhibitor of certain enzymes involved in neurodegenerative diseases.

Toxicological Studies

To ensure safe use in therapeutic applications, extensive toxicological studies have been conducted on this compound. These studies have revealed that it exhibits low toxicity at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential for bioaccumulation.

Future Directions

The future of 6-Chloro-cyclohexyl isoindole sulfonamide looks bright as researchers continue to explore its potential applications. Ongoing studies are focused on optimizing its pharmacokinetic properties to enhance its efficacy in vivo. Additionally, efforts are being made to explore its use in other areas such as agrochemicals and advanced materials.

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